molecular formula C55H70MgN4O6 B13410803 magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

Cat. No.: B13410803
M. Wt: 907.5 g/mol
InChI Key: MSLKMRUEVOYOOZ-VBYMZDBQSA-L
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Description

Chlorophyll b is a type of chlorophyll that plays a crucial role in photosynthesis by capturing light energy. It is more soluble than chlorophyll a in polar solvents due to its carbonyl group. Chlorophyll b primarily absorbs blue light and helps broaden the spectrum of light that can be used for energy conversion. It is found in plants, algae, and cyanobacteria, and its molecular formula is C55H70MgN4O6 .

Chemical Reactions Analysis

Types of Reactions

Chlorophyll b undergoes various chemical reactions, including oxidation, reduction, and substitution. It is more soluble in polar solvents due to its carbonyl group, which makes it more reactive in certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions of chlorophyll b include ammonium hydroxide, acetone, and dioxane. The conditions often involve grinding plant tissue, centrifugation, and column chromatography .

Major Products Formed

The major products formed from the reactions of chlorophyll b include chlorophyllide b and phytyl diphosphate. These products are formed through the action of chlorophyll synthase, which catalyzes the esterification of chlorophyllide b with the diterpene alcohol phytol .

Properties

Molecular Formula

C55H70MgN4O6

Molecular Weight

907.5 g/mol

IUPAC Name

magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

InChI

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1

InChI Key

MSLKMRUEVOYOOZ-VBYMZDBQSA-L

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)C.[Mg+2]

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Mg+2]

Origin of Product

United States

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